molecular formula C11H12ClN3O3 B14064367 (2-Chloro-4-nitrophenyl)-1-piperazinylmethanone CAS No. 59939-73-0

(2-Chloro-4-nitrophenyl)-1-piperazinylmethanone

Katalognummer: B14064367
CAS-Nummer: 59939-73-0
Molekulargewicht: 269.68 g/mol
InChI-Schlüssel: IAQRXXUHSYFAQG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Chloro-4-nitrophenyl)-1-piperazinylmethanone is a chemical compound that features a chlorinated nitrophenyl group attached to a piperazine ring via a methanone linkage

Eigenschaften

CAS-Nummer

59939-73-0

Molekularformel

C11H12ClN3O3

Molekulargewicht

269.68 g/mol

IUPAC-Name

(2-chloro-4-nitrophenyl)-piperazin-1-ylmethanone

InChI

InChI=1S/C11H12ClN3O3/c12-10-7-8(15(17)18)1-2-9(10)11(16)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2

InChI-Schlüssel

IAQRXXUHSYFAQG-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of (2-Chloro-4-nitrophenyl)-1-piperazinylmethanone typically involves the reaction of 2-chloro-4-nitrophenol with piperazine in the presence of a suitable catalyst and solvent. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up this reaction using continuous flow reactors to enhance efficiency and consistency.

Analyse Chemischer Reaktionen

(2-Chloro-4-nitrophenyl)-1-piperazinylmethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitro and chloro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, and oxidizing agents like potassium permanganate or hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

(2-Chloro-4-nitrophenyl)-1-piperazinylmethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pesticides, and pharmaceuticals.

Wirkmechanismus

The mechanism of action of (2-Chloro-4-nitrophenyl)-1-piperazinylmethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may affect cellular processes such as signal transduction, gene expression, and protein synthesis.

Vergleich Mit ähnlichen Verbindungen

(2-Chloro-4-nitrophenyl)-1-piperazinylmethanone can be compared with other similar compounds such as:

    2-Chloro-4-nitrophenol: A precursor in the synthesis of the compound, known for its use in the production of herbicides and fungicides.

    4-Chloro-2-nitrophenol: Another chlorinated nitrophenol with similar applications in the chemical industry.

    2,6-Dichloro-4-nitrophenol: A compound with two chlorine atoms, used in the synthesis of various organic chemicals. The uniqueness of this compound lies in its piperazine moiety, which imparts distinct chemical and biological properties compared to other chlorinated nitrophenols.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.